benzyl 9H-xanthene-9-carboxylate
Overview
Description
Benzyl 9H-xanthene-9-carboxylate is a useful research compound. Its molecular formula is C21H16O3 and its molecular weight is 316.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.109944368 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Benzyl 9H-xanthene-9-carboxylate is involved in various synthetic processes. Xu et al. (2010) reported an efficient iron-catalyzed, microwave-promoted cascade benzylation-cyclization of phenols to afford 9-aryl and 9-alkyl xanthene derivatives, highlighting its role in synthetic chemistry (Xu et al., 2010). Similarly, Yaragorla et al. (2016) described a green synthesis of unsymmetrical 9-arylxanthenes using a one-pot cascade strategy, which underlines the environmental benefits of these methods (Yaragorla et al., 2016).
Biological Activities and Applications
Research has shown that this compound derivatives have various biological activities. Bristol et al. (1978) found that some 9H-xanthen-9-one-2-carboxylic acids display antiallergic activity, demonstrating their potential in medical applications (Bristol et al., 1978). Additionally, Maia et al. (2020) explored the synthetic methodologies and biological activities of xanthenes, including their neuroprotective, antitumor, and antimicrobial effects, which shows the versatility of this chemical structure for different biological applications (Maia et al., 2020).
Fluorescence and Sensing Applications
Tanaka et al. (2001) investigated the use of fluorescein derivatives, including xanthene-based compounds, for biological applications. Their study provided a strategy for designing functional fluorescence probes, indicating the importance of xanthene derivatives in developing new analytical tools for biological sciences (Tanaka et al., 2001).
Properties
IUPAC Name |
benzyl 9H-xanthene-9-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c22-21(23-14-15-8-2-1-3-9-15)20-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)20/h1-13,20H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUZSJFCBDEVPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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